Tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate
CAS No.:
Cat. No.: VC17776922
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl N-(7-oxabicyclo[4.1.0]heptan-2-yl)carbamate |
| Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-5-4-6-8-9(7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13) |
| Standard InChI Key | LBZGGHFHFFNOON-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC2C1O2 |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-(7-oxabicyclo[4.1.0]heptan-2-yl)carbamate, reflects its bicyclo[4.1.0]heptane core, which comprises a six-membered cyclohexane ring fused to a three-membered oxirane (epoxide) ring. The carbamate functional group (-OC(=O)NR2) is attached to the bicyclic system at position 2, while the tert-butyl group provides steric bulk and stability. Key structural features include:
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Molecular Formula: C₁₁H₁₉NO₃
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Molecular Weight: 213.27 g/mol
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Stereochemistry: The bicyclic system imposes rigid stereochemical constraints, with the oxygen atom in the oxirane ring influencing ring strain and reactivity.
Comparative Structural Analysis
The compound’s structural analogs, such as tert-butyl N-(7-oxabicyclo[4.1.0]heptan-3-yl)carbamate and tert-butyl bicyclo[4.1.0]heptan-7-ylcarbamate , differ in substituent positioning and heteroatom inclusion. For instance:
| Property | Tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate | Tert-butyl N-(7-oxabicyclo[4.1.0]heptan-3-yl)carbamate |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol | 213.27 g/mol |
| Substituent Position | Position 2 | Position 3 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC2C1O2 | CC(C)(C)OC(=O)NC1CCC2C(C1)O2 |
This positional isomerism significantly impacts reactivity and biological activity, as the spatial orientation of functional groups modulates interactions with biological targets .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate typically involves cyclization and protection-deprotection strategies. A generalized pathway includes:
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Cyclopropanation: Formation of the bicyclo[4.1.0]heptane core via [2+1] cycloaddition or Simmons-Smith reaction.
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Oxirane Ring Formation: Epoxidation of a precursor alkene using peroxides or oxaziridines.
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Carbamate Installation: Reaction of the amine intermediate with tert-butyloxycarbonyl (Boc) anhydride under basic conditions .
Challenges and Optimizations
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Ring Strain: The fused oxirane ring introduces strain, necessitating mild reaction conditions to prevent ring-opening.
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Stereoselectivity: Achieving the desired stereochemistry at the carbamate-bearing carbon requires chiral auxiliaries or asymmetric catalysis.
Applications in Pharmaceutical Research
Medicinal Chemistry
The compound’s rigid bicyclic scaffold makes it a valuable precursor in designing enzyme inhibitors. For example:
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Protease Inhibition: Derivatives have shown inhibitory activity against serine proteases, potentially aiding in anticoagulant therapy.
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Prodrug Development: The Boc group serves as a protective moiety for amine functionalities, enabling controlled drug release in vivo .
Material Science
In polymer chemistry, the oxirane ring’s reactivity facilitates cross-linking in epoxy resins, enhancing thermal stability and mechanical strength.
Comparison with Related Compounds
tert-Butyl Bicyclo[4.1.0]heptan-7-ylcarbamate
Lacking the oxirane oxygen, this analog displays greater conformational flexibility but diminished electronic effects, limiting its utility in catalysis .
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